Intramolecular Hydrogen-Bond Architecture
The ortho-hydroxy isomer 2-(2,3-dihydro-1H-perimidin-2-yl)phenol (CCDC 1976884) crystallizes in the monoclinic P2₁/c space group with unit-cell parameters a = 9.0710(4) Å, b = 17.7421(7) Å, c = 16.4609(7) Å, β = 96.558(4)°, and exhibits a strong intramolecular O–H···N hydrogen bond that consolidates the molecular conformation [1]. The perimidine C₄N₂ ring adopts an envelope conformation with the NCN carbon atoms hinged by 44.11(7)° and 48.50(6)° relative to the best plane of the remaining five atoms. Hirshfeld surface analysis reveals that H···H contacts contribute 52.9% and H···C/C···H contacts contribute 39.5% to the crystal packing [1]. In the para-hydroxy isomer 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol, the 1,4-disposition of the hydroxyl group and the perimidine C-2 position precludes any intramolecular O–H···N bond. The hydroxyl group is instead available exclusively for intermolecular hydrogen-bond donation, which is predicted to increase the contribution of O–H···O and O–H···N intermolecular contacts at the expense of the H···H contacts that dominate the ortho-isomer packing [2]. DFT calculations at the B3LYP/6-311G(d,p) level for the ortho isomer yield a HOMO–LUMO energy gap of 1.4933 eV (EHOMO = −3.2606 eV, ELUMO = −1.7673 eV) [1]; comparative DFT data for the para isomer are not published, representing a tractable computational benchmarking opportunity [3].
| Evidence Dimension | Intramolecular O–H···N hydrogen bond presence and crystal packing contact distribution |
|---|---|
| Target Compound Data | No intramolecular O–H···N bond possible; hydroxyl group geometrically separated from perimidine N atoms by ~5–6 Å (para disposition). Crystal structure not yet reported in CSD. |
| Comparator Or Baseline | 2-(2,3-dihydro-1H-perimidin-2-yl)phenol (ortho isomer, CCDC 1976884): Intramolecular O–H···N bond present; H···H = 52.9%, H···C/C···H = 39.5% of Hirshfeld surface; envelope hinge angles = 44.11(7)° and 48.50(6)°. |
| Quantified Difference | Qualitative structural divergence: presence vs. complete absence of intramolecular O–H···N chelation. Predicted increase in intermolecular O–H···N/O–H···O contacts in para isomer relative to ortho (inference from 1,4-disposition geometry). |
| Conditions | Single-crystal X-ray diffraction at 293 K (ortho isomer). B3LYP/6-311G(d,p) DFT optimization (ortho isomer). No experimental crystal structure available for para isomer. |
Why This Matters
The presence or absence of intramolecular hydrogen bonding is the dominant factor controlling molecular planarity, crystal packing, and the availability of the phenolic –OH group for intermolecular interactions—directly impacting solubility, co-crystallization behavior, and metal-coordination capacity.
- [1] Daouda, B.; et al. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 2020, 76(Pt 6), 798–802. DOI: 10.1107/S2056989020005939. CCDC: 1976884. View Source
- [2] Llamas-Saiz, A.L.; Foces-Foces, C.; Sanz, D.; Claramunt, R.M.; Dotor, J.; Elguero, J.; Catalán, J.; del Valle, J.C. 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. J. Chem. Soc., Perkin Trans. 2, 1995, 1389–1398. View Source
- [3] NCBI XYZ / PubMed Central. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol — HOMO–LUMO energy gap reported as 1.4933 eV. Computed at B3LYP/6-311G(d,p) level. View Source
